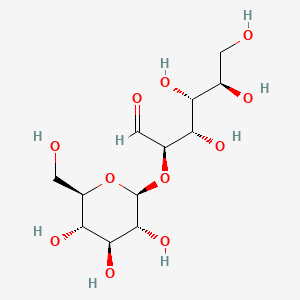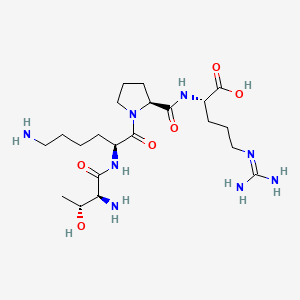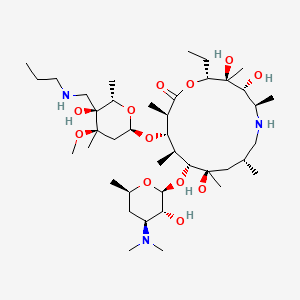
2-O-β-D-Glucopyranosyl-D-glucose
Vue d'ensemble
Description
2-O-beta-D-Glucopyranosyl-D-glucose is a disaccharide compound composed of two glucose molecules linked by a glycosidic bond This compound is naturally occurring and can be found in various plants and fruits
Applications De Recherche Scientifique
2-O-beta-D-Glucopyranosyl-D-glucose has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: The compound is used in the food and cosmetic industries as a stabilizer and sweetener.
Mécanisme D'action
Target of Action
2-O-beta-D-Glucopyranosyl-D-glucose, also known as AA-2βG, is a natural derivative of Vitamin C (L-ascorbic acid, AA) isolated from the fruit of Lycium barbarum L . It acts as a source of sustained release of ascorbic acid (Vitamin C) upon α-glucosidase activity inside the human body . It has been found to have neuroprotective effects .
Mode of Action
AA-2βG exhibits enhanced free radical scavenging activity compared to AA and its synthetic derivative AA-2αG . It protects cells from oxidative stress induced by hydrogen peroxide . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .
Biochemical Pathways
The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation .
Pharmacokinetics
It is known that aa-2βg provides a source of sustained release of ascorbic acid (vitamin c) upon α-glucosidase activity inside the human body . This suggests that it may have a prolonged effect compared to ascorbic acid alone.
Result of Action
The result of the action of 2-O-beta-D-Glucopyranosyl-D-glucose is the protection of cells from oxidative stress . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .
Action Environment
The action of 2-O-beta-D-Glucopyranosyl-D-glucose can be influenced by environmental factors. For example, the hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation . This suggests that the environment in which the reaction takes place can influence the action of 2-O-beta-D-Glucopyranosyl-D-glucose.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-O-beta-D-Glucopyranosyl-D-glucose may interact with various enzymes, proteins, and other biomolecules . For instance, it has been studied for its role in the hydrolysis and hydrogenation of cellobiose, a process that could potentially be optimized for the conversion of lignocellulose into sorbitol .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-O-beta-D-Glucopyranosyl-D-glucose is complex and involves interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-O-beta-D-Glucopyranosyl-D-glucose may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-O-beta-D-Glucopyranosyl-D-glucose can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-O-beta-D-Glucopyranosyl-D-glucose may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-O-beta-D-Glucopyranosyl-D-glucose within cells and tissues is a complex process that may involve various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-O-beta-D-Glucopyranosyl-D-glucose can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to an acceptor molecule. This method is preferred due to its high specificity and mild reaction conditions .
Chemical synthesis involves the use of glycosyl donors and acceptors under acidic or basic conditions. The reaction typically requires the protection of hydroxyl groups to prevent unwanted side reactions. Common reagents used in chemical synthesis include glycosyl halides and glycosyl trichloroacetimidates .
Industrial Production Methods
Industrial production of 2-O-beta-D-Glucopyranosyl-D-glucose often employs enzymatic methods due to their efficiency and environmental friendliness. The use of immobilized enzymes in bioreactors allows for continuous production and easy separation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-O-beta-D-Glucopyranosyl-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-O-beta-D-Glucopyranosyl-D-glucose, such as glucosides and glucuronides. These derivatives have enhanced stability and bioavailability, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
2-O-beta-D-Glucopyranosyl-D-glucose is unique compared to other similar compounds due to its specific glycosidic linkage and structural properties. Similar compounds include:
2-O-alpha-D-Glucopyranosyl-D-glucose: Differing in the anomeric configuration of the glycosidic bond.
2-O-beta-D-Glucopyranosyl-L-ascorbic acid: A derivative with an ascorbic acid moiety, known for its enhanced antioxidant properties.
2-O-alpha-D-Glucosyl glycerol: A compound with a glycerol moiety, used in cosmetics and food industries.
These compounds share similar structural features but differ in their specific applications and biological activities.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-VNNZMYODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336223 | |
| Record name | Sophorose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-46-3 | |
| Record name | Sophorose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophorose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophorose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-β-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOPHOROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ3C30OP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)










![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)


